molecular formula C43H53F2N7O7S2 B10823920 PROTAC AR-V7 degrader-2

PROTAC AR-V7 degrader-2

Cat. No.: B10823920
M. Wt: 882.1 g/mol
InChI Key: JOZGICGAZBMCJF-JMSDHYLISA-N
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Description

MTX-23 is a novel small molecule developed using the principle of proteolysis targeting chimera (PROTAC). It is designed to target both androgen receptor splice variant-7 and androgen receptor full length. This compound has shown promise in treating castration-resistant prostate cancer that is resistant to second-line antiandrogen therapy .

Preparation Methods

The synthesis of MTX-23 involves the use of proteolysis targeting chimera technology. This method allows the compound to simultaneously bind to the androgen receptor’s DNA binding domain and the Von Hippel-Lindau E3 ubiquitin ligase. The specific synthetic routes and reaction conditions for MTX-23 are proprietary and not publicly disclosed .

Chemical Reactions Analysis

MTX-23 undergoes several types of chemical reactions, primarily focusing on its interaction with androgen receptors. The compound is designed to degrade androgen receptor splice variant-7 and androgen receptor full length, leading to the inhibition of prostate cancer cell proliferation and induction of apoptosis. The major products formed from these reactions are degraded androgen receptor proteins .

Scientific Research Applications

MTX-23 has significant applications in scientific research, particularly in the field of oncology. It has been shown to inhibit prostate cancer cellular proliferation and increase apoptosis in androgen-responsive prostate cancer cells. This compound is effective against prostate cancer cells that are resistant to FDA-approved second-line antiandrogen therapies such as abiraterone, enzalutamide, apalutamide, and darolutamide. MTX-23 has also demonstrated potential in reducing tumor growth in both in vitro and in vivo studies .

Mechanism of Action

MTX-23 exerts its effects by binding to the androgen receptor’s DNA binding domain and the Von Hippel-Lindau E3 ubiquitin ligase. This binding leads to the degradation of androgen receptor splice variant-7 and androgen receptor full length. The degradation of these receptors inhibits prostate cancer cell proliferation and induces apoptosis. The molecular targets of MTX-23 are the androgen receptor splice variant-7 and androgen receptor full length, and the pathway involved is the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

MTX-23 is unique compared to other similar compounds due to its dual targeting of androgen receptor splice variant-7 and androgen receptor full length. Other similar compounds include abiraterone, enzalutamide, apalutamide, and darolutamide, which are FDA-approved second-line antiandrogen therapies. these therapies often face resistance in castration-resistant prostate cancer, whereas MTX-23 has shown effectiveness in overcoming this resistance .

Properties

Molecular Formula

C43H53F2N7O7S2

Molecular Weight

882.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[[2-[2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]acetyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H53F2N7O7S2/c1-25(27-9-11-28(12-10-27)38-26(2)47-24-61-38)48-40(56)33-20-29(53)21-52(33)41(57)39(43(3,4)5)50-34(54)8-6-7-15-46-35(55)22-59-37-30(13-14-31(44)36(37)45)32-23-60-42(49-32)51-16-18-58-19-17-51/h9-14,23-25,29,33,39,53H,6-8,15-22H2,1-5H3,(H,46,55)(H,48,56)(H,50,54)/t25-,29+,33-,39+/m0/s1

InChI Key

JOZGICGAZBMCJF-JMSDHYLISA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O

Origin of Product

United States

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